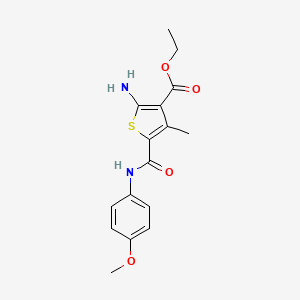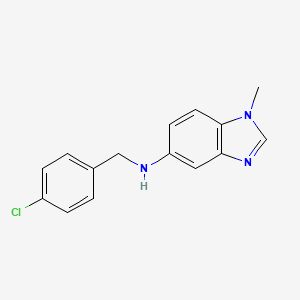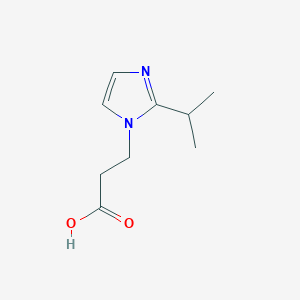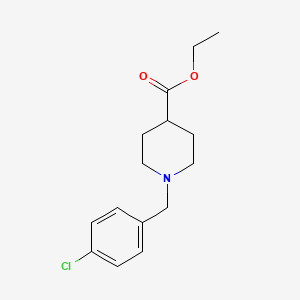![molecular formula C14H14O B1300073 (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 773872-41-6](/img/structure/B1300073.png)
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as 3-Methylbiphenyl, 3-Phenyltoluene, 1-methyl-3-phenylbenzene, and 3-Methyl-1,1’-biphenyl . The molecular weight of this compound is approximately 168.23 g/mol .
Molecular Structure Analysis
The molecular structure of “(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol” consists of a biphenyl group where one of the phenyl rings is substituted with a methyl group . The exact 3D structure can be viewed using specialized software or online databases .
Physical And Chemical Properties Analysis
“(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol” is a compound with the molecular formula C13H12 and a molecular weight of 168.23 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data might be found in specialized chemical databases or literature .
Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Inflammatory and Analgesic Agents
Biphenyl derivatives, such as “(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol”, are significant in medicinal chemistry due to their structural role in a wide range of compounds with pharmacological activities. They are used in the synthesis of drugs with anti-inflammatory and analgesic properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and flurbiprofen .
Organic Light-Emitting Diodes (OLEDs)
The biphenyl structure is integral to the development of fluorescent layers in OLEDs. The compound’s ability to emit light upon electrical stimulation makes it a valuable component for creating more efficient and brighter displays .
Liquid Crystal Displays (LCDs)
“(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol” can serve as a building block for basic liquid crystals. Its molecular structure allows for the precise control of light modulation, which is essential for the clarity and quality of LCDs .
Agricultural Products
In agriculture, biphenyl derivatives are used to produce various products, including pesticides and herbicides. Their chemical properties help in controlling pests and promoting plant growth .
Antimicrobial and Antibacterial Drugs
The biphenyl moiety is present in many antimicrobial and antibacterial drugs. Its incorporation into drug design enhances the efficacy of these medications against a range of microbial and bacterial infections .
Antitumor and Anticancer Agents
Biphenyl derivatives are explored for their potential in antitumor and anticancer therapies. Their ability to inhibit cell proliferation makes them candidates for drug development in oncology .
Synthesis of Natural Product Analogues
The biphenyl core is found in various biologically active natural products. Synthetic analogues of these products, which include “(3’-Methyl-[1,1’-biphenyl]-3-yl)methanol”, are researched for their potential to mimic or enhance the biological activities of these natural compounds .
Development of Diagnostic Agents
Biphenyl derivatives are also being investigated for their use in diagnostic agents. Their unique chemical properties may allow them to bind selectively to biomarkers, aiding in the detection and diagnosis of diseases .
Propriétés
IUPAC Name |
[3-(3-methylphenyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQKCTWSSMQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362730 |
Source


|
| Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol | |
CAS RN |
773872-41-6 |
Source


|
| Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














